Dopamine D3 Receptor Affinity Differentiation: 3-Methoxy vs. Structural Analogs
N-(3-Methoxyphenyl)-4-piperidinamine HCl demonstrates binding affinity (Ki) of 5.5 nM for the human dopamine D3 receptor [1]. In contrast, a closely related 4-methoxyphenyl analog exhibits significantly weaker binding (Ki = 40 nM) under comparable assay conditions [2]. This 7.3-fold difference in affinity is directly attributable to the meta-substitution pattern on the phenyl ring.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 5.5 nM |
| Comparator Or Baseline | 4-Methoxyphenyl analog (CHEMBL3764597 / US10577361, E35): Ki = 40 nM |
| Quantified Difference | 7.3-fold higher affinity for the 3-methoxy compound |
| Conditions | Human D3R expressed in transfected cells; competitive binding assay |
Why This Matters
Higher D3 receptor affinity at this scale supports its selection as a more potent tool compound for D3-mediated pathway studies compared to 4-substituted analogs.
- [1] BindingDB BDBM50592919 / CHEMBL5187578. Competitive binding affinity to human D3R in transfected cells. Ki: 5.5 nM. View Source
- [2] BindingDB BDBM50139921 / CHEMBL3764597 (US10577361, E35). Antagonist activity at human dopamine D3 receptor expressed in CHO cells. Ki: 40 nM. View Source
